2-[(4-Nitrophenyl)methyl]oxirane
Description
2-[(4-Nitrophenoxy)methyl]oxirane (IUPAC name), also known as glycidyl 4-nitrophenyl ether (CAS: 5255-75-4), is an epoxide derivative featuring a nitro-substituted phenyl ether group attached to the oxirane ring via a methyl bridge . Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.18 g/mol. This compound is synthesized via nucleophilic epoxide ring-opening reactions or enzymatic catalysis, as demonstrated in studies evaluating epoxide hydrolase activity . It serves as a critical substrate in biochemical assays to measure enzymatic hydrolysis rates and has applications in polymer chemistry and pharmaceutical intermediate synthesis .
Properties
CAS No. |
49574-55-2 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2 |
InChI Key |
CJVUNCSHJIZNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :
Starting Material: 1-allyl-4-nitrobenzene.
Reagent: m-Chloroperbenzoic acid (mCPBA).
Solvent: Anhydrous dichloromethane (DCM).
Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.
Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.
Common Reagents and Conditions:
Acids and Bases: Used for catalyzing ring-opening reactions.
Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.
Reducing Agents: For the reduction of the nitro group to an amine.
Major Products:
β-Hydroxypropyl Esters: From ring-opening with carboxylic acids.
Amino Derivatives: From the reduction of the nitro group.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of polymers and resins, particularly in the creation of epoxy resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and properties of oxirane derivatives are highly influenced by substituent groups. Below is a comparison of 2-[(4-nitrophenoxy)methyl]oxirane with structurally related epoxides:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 2-[(4-nitrophenoxy)methyl]oxirane enhances electrophilicity, making it more reactive toward nucleophilic attack (e.g., enzymatic hydrolysis) compared to methoxy or methyl-substituted analogues .
- Steric Effects : Bulky substituents (e.g., naphthalenyl in 2-((naphthalen-2-yloxy)methyl)oxirane) reduce reactivity in ring-opening reactions, whereas smaller groups like methyl facilitate faster reactions .
Reactivity and Enzymatic Hydrolysis
2-[(4-Nitrophenoxy)methyl]oxirane undergoes hydrolysis by epoxide hydrolases to yield 1-(4-nitrophenyl)ethane-1,2-diol. In contrast, 2-methyloxirane and 2-(phenoxymethyl)oxirane show negligible enzymatic hydrolysis under similar conditions, emphasizing the role of the nitro group in stabilizing transition states .
| Compound | Hydrolysis Rate (Relative) | Product | Enzyme Efficiency |
|---|---|---|---|
| 2-[(4-Nitrophenoxy)methyl]oxirane | 100% (Baseline) | 1-(4-Nitrophenyl)ethane-1,2-diol | High |
| 2-Methyloxirane | <5% | 1,2-Propanediol | Low |
| 2-(Phenoxymethyl)oxirane | ~10% | 1-Phenoxy-1,2-ethanediol | Moderate |
Data adapted from enzymatic assays using BES buffer (pH 7.0) at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
